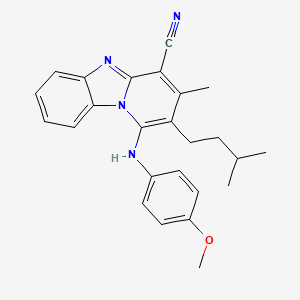
2-Isopentyl-1-(4-methoxyanilino)-3-ME-pyrido(1,2-A)benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopentyl-1-(4-methoxyanilino)-3-ME-pyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-1-(4-methoxyanilino)-3-ME-pyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the isopentyl and methoxyanilino groups. Common reagents and conditions used in these reactions include:
Starting Materials: Pyridine, benzimidazole, isopentyl bromide, 4-methoxyaniline.
Reagents: Base (e.g., potassium carbonate), solvents (e.g., dimethylformamide), catalysts (e.g., palladium on carbon).
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Isopentyl-1-(4-methoxyanilino)-3-ME-pyrido(1,2-A)benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, or acylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of 2-Isopentyl-1-(4-methoxyanilino)-3-ME-pyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopentyl-1-(4-morpholinyl)-3-ME-pyrido(1,2-A)benzimidazole-4-carbonitrile
- 2-Isopentyl-1-(4-aminophenyl)-3-ME-pyrido(1,2-A)benzimidazole-4-carbonitrile
Uniqueness
2-Isopentyl-1-(4-methoxyanilino)-3-ME-pyrido(1,2-A)benzimidazole-4-carbonitrile is unique due to the presence of the methoxyanilino group, which may impart specific biological activities and chemical properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H26N4O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-(4-methoxyanilino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H26N4O/c1-16(2)9-14-20-17(3)21(15-26)25-28-22-7-5-6-8-23(22)29(25)24(20)27-18-10-12-19(30-4)13-11-18/h5-8,10-13,16,27H,9,14H2,1-4H3 |
InChI Key |
APMBYWADAOBUJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)NC4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















